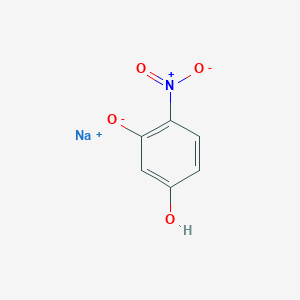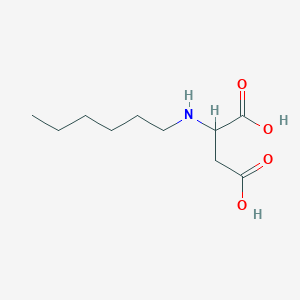
N-Hexyl aspartic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hexyl aspartic acid is a derivative of aspartic acid, an α-amino acid used in the biosynthesis of proteins. This compound features a hexyl group attached to the nitrogen atom of the aspartic acid molecule. The addition of the hexyl group modifies the physical and chemical properties of the aspartic acid, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Hexyl aspartic acid can be synthesized through the reaction of aspartic acid with hexylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the aspartic acid and hexylamine . The reaction is carried out in an organic solvent like dichloromethane under mild conditions to prevent the decomposition of the reactants.
Industrial Production Methods
Industrial production of this compound may involve the use of solid-phase synthesis techniques, where the aspartic acid is anchored to a solid support and reacted with hexylamine in the presence of a coupling agent . This method allows for the efficient production of the compound with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-Hexyl aspartic acid undergoes various chemical reactions, including:
Oxidation: The hexyl group can be oxidized to form hexanoic acid derivatives.
Reduction: The carboxyl groups of aspartic acid can be reduced to form alcohol derivatives.
Substitution: The amide bond can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Hexanoic acid derivatives.
Reduction: Alcohol derivatives of aspartic acid.
Substitution: Various substituted amides and thioamides.
Aplicaciones Científicas De Investigación
N-Hexyl aspartic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Studied for its role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential as a drug delivery agent and in the development of therapeutic compounds.
Industry: Utilized in the production of biodegradable polymers and as a surfactant in various formulations
Mecanismo De Acción
The mechanism of action of N-Hexyl aspartic acid involves its interaction with specific molecular targets and pathways. The hexyl group enhances the hydrophobic interactions with target proteins, potentially altering their structure and function. This can lead to the inhibition of enzyme activity or the modulation of protein-protein interactions .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetylaspartic acid: A derivative of aspartic acid with an acetyl group instead of a hexyl group.
N-Methyl aspartic acid: Features a methyl group attached to the nitrogen atom of aspartic acid.
Uniqueness
N-Hexyl aspartic acid is unique due to the presence of the long hexyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring enhanced hydrophobic interactions, such as in drug delivery systems and the synthesis of hydrophobic polymers.
Propiedades
Fórmula molecular |
C10H19NO4 |
|---|---|
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
2-(hexylamino)butanedioic acid |
InChI |
InChI=1S/C10H19NO4/c1-2-3-4-5-6-11-8(10(14)15)7-9(12)13/h8,11H,2-7H2,1H3,(H,12,13)(H,14,15) |
Clave InChI |
PYDOKXUMDNRVSO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



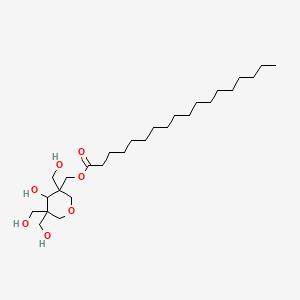



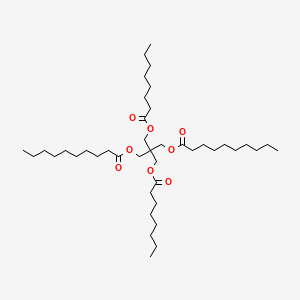

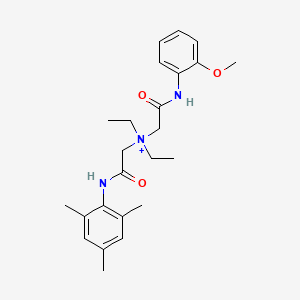
![Benzamide, 3-chloro-N-[dihydro-4-(hydroxymethyl)-2-oxo-3-furanyl]-](/img/structure/B13783598.png)

